Enantioselective Binding Affinity: (1S,2S)-Uphit Exhibits 32-Fold Higher Potency Than Its (1R,2R) Enantiomer
The binding affinity of Uphit to the κ-opioid receptor is highly stereospecific. In vitro competition binding assays against the selective κ-agonist radioligand [³H]U69,593 demonstrated that the (1S,2S)-enantiomer (the active Uphit compound) inhibits binding with an IC₅₀ of 25.92 nM. In contrast, the (1R,2R)-enantiomer exhibits a significantly lower affinity, with an IC₅₀ of 827.42 nM [1]. This represents a 31.9-fold difference in potency.
| Evidence Dimension | IC₅₀ for inhibition of [³H]U69,593 binding to κ-opioid receptors |
|---|---|
| Target Compound Data | 25.92 ± 0.36 nM |
| Comparator Or Baseline | (1R,2R)-UPHIT enantiomer: 827.42 ± 5.88 nM |
| Quantified Difference | 31.9-fold higher potency for (1S,2S)-UPHIT |
| Conditions | In vitro competition binding assay using [³H]U69,593 as the radioligand in guinea pig brain membranes |
Why This Matters
This data proves that stereochemical purity is paramount for biological activity; procurement of the incorrect enantiomer or a racemic mixture (±-3, IC₅₀ 115.10 nM [1]) will result in significantly attenuated and unpredictable effects, compromising experimental reproducibility and requiring higher, potentially non-specific, concentrations.
- [1] de Costa, B. R., Band, L., Rothman, R. B., Jacobson, A. E., Bykov, V., Pert, A., & Rice, K. C. (1989). Synthesis of an affinity ligand ('UPHIT') for in vivo acylation of the κ-opioid receptor. FEBS Letters, 249(2), 178-182. View Source
